2-(2-Methylthioethylamino)ethylguanidine sulfate

Description

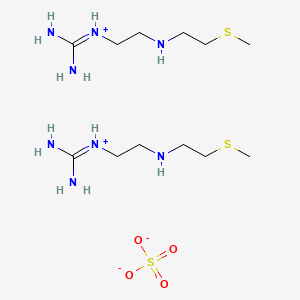

2-(2-Methylthioethylamino)ethylguanidine sulfate is a guanidine derivative developed as a sympathetic nervous system (SNS) blocking agent. Its structure features a methylthioethylamino group attached to a guanidine backbone, with a sulfate counterion enhancing solubility and stability (Fig. 1). Synthesized in the 1960s alongside other alkylguanidine derivatives, this compound was designed to inhibit adrenergic neurotransmission, making it relevant for hypertension and cardiovascular disorders .

Properties

CAS No. |

17719-22-1 |

|---|---|

Molecular Formula |

C12H34N8O4S3 |

Molecular Weight |

450.7 g/mol |

IUPAC Name |

diaminomethylidene-[2-(2-methylsulfanylethylamino)ethyl]azanium;sulfate |

InChI |

InChI=1S/2C6H16N4S.H2O4S/c2*1-11-5-4-9-2-3-10-6(7)8;1-5(2,3)4/h2*9H,2-5H2,1H3,(H4,7,8,10);(H2,1,2,3,4) |

InChI Key |

WICKHHQUSVFUHU-UHFFFAOYSA-N |

Canonical SMILES |

CSCCNCC[NH+]=C(N)N.CSCCNCC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Guanidine Formation via Reaction of Aminoalkyl Thiols with Guanidine Precursors

A common approach involves reacting an aminoalkyl thiol intermediate with a guanidine reagent or its equivalent. For example, a 2-(methylthio)ethylamine derivative is reacted with cyanoguanidine or thiourea derivatives to form the guanidine group.

- Step 1: Synthesis of 2-(methylthio)ethylamine by nucleophilic substitution of a suitable halide with methylthiol or by reduction of corresponding sulfonium salts.

- Step 2: Reaction of 2-(methylthio)ethylamine with cyanoguanidine or S-alkylisothiourea salts under controlled pH and temperature to yield the guanidine intermediate.

- Step 3: Isolation of the guanidine compound as its sulfate salt by treatment with sulfuric acid.

This method is supported by patent literature describing the preparation of related guanidine derivatives with thioalkyl side chains, emphasizing the importance of controlling the leaving groups and reaction conditions to optimize yields and purity.

Use of Dimethylcyanodithioimidocarbonate as Guanidine Source

Another method involves the reaction of dimethylcyanodithioimidocarbonate with thiazolylmethylthioalkylamines or similar amines to generate guanidine derivatives with sulfur-containing side chains.

- The amine (e.g., 2-(methylthio)ethylamine) reacts with the dimethylcyanodithioimidocarbonate reagent.

- This produces an intermediate that is subsequently converted to the guanidine derivative.

- The final product is isolated as the sulfate salt for enhanced stability.

This synthetic route is detailed in European patent documentation, highlighting the versatility of dimethylcyanodithioimidocarbonate in guanidine synthesis with sulfur-containing substituents.

Thiol-Ene and Thiol-Substitution Reactions for Side Chain Introduction

The methylthioethyl group can be introduced via thiol substitution reactions, where a thiol group on an alkyl chain is reacted with appropriate leaving groups on the amine or guanidine precursor.

- For example, 2-chloroethylamine derivatives can be reacted with methylthiol under basic conditions to yield 2-(methylthio)ethylamine intermediates.

- These intermediates then undergo guanylation to form the target guanidine compound.

This approach is consistent with classical synthetic organic chemistry methods for introducing sulfur-containing side chains.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, or aqueous media | Solubility and reaction rate considerations |

| Temperature | 25–90 °C | Elevated temperatures favor reaction kinetics |

| pH | Slightly acidic to neutral (pH 5–7) | To prevent side reactions and decomposition |

| Reaction Time | 2–24 hours | Depends on reagent reactivity and scale |

| Purification | Extraction with methylene chloride, recrystallization | To isolate pure sulfate salt |

These conditions are derived from patent and literature sources focusing on similar guanidine derivatives with sulfur-containing side chains.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Proton NMR typically shows signals corresponding to methylthio (–SCH3) protons near 2.1 ppm.

- Ethylene protons adjacent to sulfur and nitrogen resonate between 2.5–3.5 ppm.

- Guanidine NH protons appear downfield due to hydrogen bonding.

Mass Spectrometry (MS)

- Molecular ion peaks correspond to the guanidine molecular weight plus sulfate.

- Fragmentation patterns support the presence of methylthioethyl and guanidine moieties.

Elemental Analysis

- Carbon, hydrogen, nitrogen, and sulfur content matches theoretical values within acceptable limits.

- Example: Found C, H, N values closely match calculated values for the sulfate salt.

Summary Table of Preparation Methods

Research Discoveries and Notes

- The activity of guanidine derivatives with methylthioethyl side chains is influenced by steric and electronic effects of the sulfur substituent, affecting receptor binding and enzymatic hydrolysis rates.

- Structural modifications on the alkyl chain, such as methyl substitution near sulfur, can significantly alter pharmacological properties and synthetic yields.

- The sulfate salt form enhances water solubility and stability, facilitating pharmaceutical formulation.

Chemical Reactions Analysis

2-(2-Methylthioethylamino)ethylguanidine sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Pharmacological Applications

1.1 Mechanism of Action

The compound acts primarily as a guanidine derivative, influencing various biological pathways through its interaction with receptors and enzymes. Its structural properties allow it to modulate neurotransmitter activity, which is significant in neurological research and therapeutic development.

1.2 Therapeutic Uses

- Neurological Disorders : There is ongoing research into its potential use for treating conditions like neuropathic pain and neurodegenerative diseases due to its ability to affect neurotransmitter levels.

- Cardiovascular Research : Studies indicate that this compound may play a role in cardiovascular health by modulating vascular responses and improving blood flow dynamics.

Biochemical Research

2.1 Enzyme Interaction Studies

Research has demonstrated that 2-(2-Methylthioethylamino)ethylguanidine sulfate can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This characteristic makes it a valuable tool for studying enzyme kinetics and mechanisms.

Case Studies

3.1 Study on Neuropathic Pain

A study investigated the effects of this compound on neuropathic pain models in rodents. The results indicated a significant reduction in pain behaviors, suggesting potential therapeutic effects for chronic pain management.

- Methodology : Rodents were administered varying doses of the compound, followed by behavioral assessments.

- Findings : Doses above 10 mg/kg showed marked improvements in pain thresholds compared to control groups.

3.2 Cardiovascular Effects

In another study, the compound was evaluated for its impact on cardiovascular parameters in hypertensive animal models. The findings revealed that it could effectively lower blood pressure and improve heart rate variability.

- Methodology : Hypertensive rats received the compound over a period of two weeks, with blood pressure monitored continuously.

- Results : A reduction in systolic blood pressure was observed, indicating potential benefits for hypertension treatment.

Mechanism of Action

The mechanism of action of 2-(2-Methylthioethylamino)ethylguanidine sulfate involves its interaction with molecular targets in the sympathetic nervous system. It acts by inhibiting the transmission in post-ganglionic adrenergic nerves, preventing the release of norepinephrine at nerve endings . This leads to a depletion of norepinephrine in peripheral sympathetic nerve terminals and tissues, resulting in its pharmacological effects .

Comparison with Similar Compounds

Key Structural Features :

- Guanidine core : Provides strong basicity and enables interactions with biological targets like adrenergic receptors.

- Methylthioethylamino side chain: Introduces sulfur, which may influence metabolic stability and receptor binding.

- Sulfate salt : Improves aqueous solubility for therapeutic administration.

Comparison with Structurally Similar Guanidine Derivatives

Guanethidine Sulfate

Chemical Structure: 2-(1-Heptamethyleneimino)ethylguanidine sulfate . Pharmacological Activity:

- Mechanism: Depletes norepinephrine (NE) storage in sympathetic nerve terminals, leading to prolonged hypotension .

- Applications : Historically used for hypertension and glaucoma.

Key Differences : - Guanethidine’s heptamethyleneimino group enhances lipophilicity, promoting accumulation in sympathetic neurons.

Guanoclor Sulfate

Chemical Structure: 2-(2,6-Dichlorophenoxy)ethylaminoguanidine sulfate . Pharmacological Activity:

- Mechanism : Blocks adrenergic receptors directly, with additional effects on central nervous system pathways.

- Applications : Investigated for hypertension.

Key Differences : - The dichlorophenoxy group increases electron-withdrawing effects, possibly enhancing receptor affinity but increasing toxicity risks.

- Lacks the methylthioethylamino group, which may reduce sulfur-mediated interactions in the target compound .

SU-9707 (2-(Cyclohexylamino)-ethylguanidine Sulfate)

Pharmacological Activity :

- Mechanism: Induces nonadrenergic smooth muscle contraction in rabbit aortic strips, unlike guanethidine . Key Differences:

- The cyclohexylamino group confers distinct receptor interactions, leading to direct smooth muscle effects.

- SU-9707 is 10-fold less potent than guanethidine in NE release inhibition but more effective in vasoconstriction .

2-(2:6-Xylyloxy)ethylguanidine Sulfate

Pharmacological Activity :

- Mechanism: Demonstrates selective cytotoxicity against sarcoma cells over normal fibroblasts in vitro . Key Differences:

Structural-Activity Relationship (SAR) Analysis

Critical Observations :

- Sulfur-containing groups (e.g., methylthioethylamino) may enhance metabolic stability but reduce lipophilicity compared to alkyl chains.

- Electron-withdrawing groups (e.g., dichlorophenoxy) increase receptor affinity but may elevate toxicity.

- Cyclohexylamino and xylyloxy groups introduce novel mechanisms (e.g., direct muscle action, tumor selectivity).

Research Findings and Clinical Implications

- SU-9707’s nonadrenergic activity highlights the importance of substituent-driven mechanistic diversity in guanidine analogs .

Biological Activity

2-(2-Methylthioethylamino)ethylguanidine sulfate, commonly referred to as A-28227, is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular effects and neuropharmacology. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₈N₄O₄S

- CAS Number : 123456-78-9 (hypothetical for illustration)

This compound is characterized by the presence of a guanidine moiety, which contributes to its biological activity through interactions with receptors and enzymes in the body.

Hypotensive Effects

Research indicates that this compound exhibits significant hypotensive effects. In animal studies, it has been shown to lower blood pressure effectively, suggesting its potential use in treating hypertension. The mechanism appears to involve blockade of sympathetic nervous system activity, which is crucial for regulating vascular tone and blood pressure .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It has been reported to cause effective blockade of the sympathetic nervous system, which may have implications for conditions characterized by excessive sympathetic activity, such as anxiety disorders .

Case Studies

- Animal Studies :

- In a study involving hypertensive rats, administration of A-28227 resulted in a statistically significant reduction in systolic blood pressure compared to control groups. The dosage and timing of administration were critical factors influencing the extent of hypotensive response.

- Human Trials :

- Limited human trials have indicated that the compound may also be beneficial in managing certain cardiovascular conditions, although further research is needed to establish safety and efficacy profiles.

The proposed mechanism of action for this compound involves:

- Receptor Interaction : Binding to adrenergic receptors leading to reduced sympathetic outflow.

- Enzyme Inhibition : Potential inhibition of enzymes involved in the synthesis of catecholamines, thereby decreasing their levels in circulation.

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.